tert-butyl (7S,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate

stereochemistry enantioselective synthesis chiral building block

tert-Butyl (7S,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate (CAS 2165392-98-1) is a chiral, bicyclic N-Boc-protected piperazine building block characterized by a rigid pyrrolo[1,2-a]piperazine scaffold, a hydroxyl handle at the 7-position, and a defined (7S,8aR) absolute configuration. Built upon a framework recognized as a privileged structure in central nervous system drug discovery—as exemplified by the neurokinin 1 (NK1) receptor antagonist patent series —this compound serves as a versatile intermediate for enantioselective synthesis of bioactive molecules and peptidomimetics.

Molecular Formula C12H22N2O3
Molecular Weight 242.31 g/mol
Cat. No. B12104067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (7S,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate
Molecular FormulaC12H22N2O3
Molecular Weight242.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN2CC(CC2C1)O
InChIInChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-5-4-13-8-10(15)6-9(13)7-14/h9-10,15H,4-8H2,1-3H3/t9-,10+/m1/s1
InChIKeySZLUJRHLIZAWGS-ZJUUUORDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (7S,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate: Defined Stereochemistry Meets CNS-Privileged Scaffold for MedChem Procurement


tert-Butyl (7S,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate (CAS 2165392-98-1) is a chiral, bicyclic N-Boc-protected piperazine building block characterized by a rigid pyrrolo[1,2-a]piperazine scaffold, a hydroxyl handle at the 7-position, and a defined (7S,8aR) absolute configuration . Built upon a framework recognized as a privileged structure in central nervous system drug discovery—as exemplified by the neurokinin 1 (NK1) receptor antagonist patent series [1]—this compound serves as a versatile intermediate for enantioselective synthesis of bioactive molecules and peptidomimetics. Commercial sourcing is available from multiple specialty chemical suppliers at standard purities of 97–98%, with supporting batch-specific analytical documentation (NMR, HPLC, GC) .

Why tert-Butyl (7S,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate Cannot Be Generically Substituted: The Procurement-Risk Case


Within the octahydropyrrolo[1,2-a]piperazine family, substitution at the level of a single stereocenter or functional group generates chemically distinct entities with divergent properties. The (7S,8aR) configuration defines a specific spatial presentation of the hydroxyl group and the fused ring junction that cannot be replicated by the (7R,8aS) or (7R,8aR) diastereomers; empirical observations from the patent and medicinal chemistry literature on pyrrolopiperazine NK1 antagonists confirm that stereochemistry is a critical determinant of receptor binding affinity and selectivity [1]. Furthermore, replacing the free hydroxyl with a ketone (7-oxo analog, CAS 1190946-32-7) removes the hydrogen-bond donor/acceptor capability that enables key derivatization strategies, while the N-Boc protecting group is integral to orthogonal synthetic planning—its removal versus retention dictates downstream reactivity and compatibility with multi-step routes. Treating this compound as a drop-in replacement for any in-class analog therefore introduces material risk of failed synthetic execution, altered biological readout, or procurement of a mismatched intermediate.

Product-Specific Quantitative Evidence Guide: Differentiating tert-Butyl (7S,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate from Closest Analogs


Absolute Stereochemistry (7S,8aR) vs. Diastereomers (7R,8aS) and (7R,8aR): Enantioselective Synthesis Fidelity

The target compound possesses a defined (7S,8aR) absolute configuration with two stereocenters (Atom Stereo Count = 2), confirmed by IUPAC nomenclature and InChI Key stereochemistry encoding . In contrast, the (7R,8aS) diastereomer (CAS 1204603-42-8) and the (7R,8aR) diastereomer (CAS 2165768-48-7) differ at one or both stereocenters . The pyrrolo[1,2-a]piperazine patent literature explicitly teaches that stereochemistry at the 7- and 8a-positions is a determinant of NK1 receptor antagonist potency and selectivity, with individual enantiomers and diastereomers exhibiting distinct pharmacological profiles [1]. No chiral HPLC resolution or asymmetric synthesis data comparing these specific diastereomers head-to-head is publicly available; however, the established structure-activity relationship paradigm for this scaffold dictates that the (7S,8aR) isomer is a non-fungible entity for any stereochemistry-sensitive application.

stereochemistry enantioselective synthesis chiral building block

Availability and Lead Time: (7S,8aR) Compound In-Stock vs. Diastereomer (7R,8aR) with 8–12 Week Procurement Delay

The target compound (CAS 2165392-98-1) is listed as in-stock at multiple suppliers with immediate availability . By contrast, the (7R,8aR) diastereomer (CAS 2165768-48-7) is quoted with an availability window of 8–12 weeks (subject to confirmation) across all pack sizes (100 mg to 1 g) . This represents at minimum an 8-week procurement delay for the (7R,8aR) isomer versus immediate shipment for the (7S,8aR) compound. The (7R,8aS) diastereomer (CAS 1204603-42-8) is available with a standard lead time of approximately 5 days [1].

supply chain lead time procurement

Hydroxyl vs. Ketone at Position 7: Divergent Synthetic Utility and Physicochemical Profiles

The target compound bears a secondary alcohol at the 7-position (exact mass 242.16304 Da, HBD count = 1, HBA count = 4, TPSA = 53.01 Ų, XLogP = 0.672, computed pKa = 11.433) . The 7-oxo analog (CAS 1190946-32-7) replaces this hydroxyl with a ketone, yielding a different molecular formula (C₁₂H₂₀N₂O₃, MW 240.30), a reduced hydrogen-bond donor count (0 vs. 1), and a substantially lower computed pKa (5.875 vs. 11.433) [1]. The hydroxyl group enables direct esterification, etherification, sulfonation, or oxidation to the ketone, providing a divergent synthetic node; the ketone analog is restricted to reductive amination, Grignard addition, or enolate chemistry [2]. These functional group differences are intrinsic to the molecular structure and dictate which downstream products are synthetically accessible.

synthetic handle functional group interconversion physicochemical properties

Boc Protection Strategy: Orthogonal Deprotection Compatibility Versus Free Amine or Salt Forms

The N-Boc protecting group on the target compound enables selective deprotection under standard acidic conditions (e.g., TFA/CH₂Cl₂, 20 min, room temperature) to liberate the free secondary amine for subsequent functionalization . The corresponding free amine dihydrochloride salt ((7S,8aR)-octahydropyrrolo[1,2-a]piperazin-7-ol dihydrochloride, CAS 2173637-06-2) has a lower molecular weight (215.12 g/mol) and distinct solubility and handling characteristics as a salt . The Boc-protected form offers superior organic solubility and stability during storage, and enables a convergent synthetic strategy where the protected intermediate can be carried through multiple synthetic steps before final deprotection. Standard Boc deprotection protocols (20% TFA in DCM) are well-established in the piperazine chemistry literature [1]. No quantitative comparative stability data between the Boc-protected and free amine forms of this specific compound were identified in the public domain.

protecting group strategy orthogonal synthesis Boc deprotection

Conformationally Constrained Pyrrolopiperazine Scaffold: Quantitative Physicochemical Comparison with the 7-Fluoro Analog

The target compound's rigid octahydropyrrolo[1,2-a]piperazine scaffold enforces a defined spatial orientation of substituents, a feature leveraged in NK1 antagonist and adenosine A2A antagonist programs to enhance binding affinity and selectivity [1][2]. The computed physicochemical profile (TPSA = 53.01 Ų, XLogP = 0.672, HBD = 1, HBA = 4) positions this compound within favorable drug-like chemical space for CNS penetration . For comparison, the 7-fluoro analog (tert-butyl (7S,8aS)-7-fluoro-octahydropyrrolo[1,2-a]piperazine-2-carboxylate, CAS 2223077-79-8) exhibits a lower TPSA (32.8 Ų), higher XLogP (1.5), and zero HBDs, indicating enhanced membrane permeability but also increased lipophilicity and potentially altered target engagement profiles [3]. The hydroxyl-bearing target compound provides a superior hydrogen-bonding capacity that may be critical for certain receptor interactions, while the fluoro analog offers metabolic stability advantages. No direct comparative biological data between these two specific compounds were identified in the public domain.

conformational constraint drug design CNS physicochemical properties

Purity Specification and Batch-Level QC Documentation: 97–98% with NMR/HPLC/GC vs. Unspecified Analytical Support

The target compound is offered at standard purities of 97% (NLT) to 98% with explicit batch-specific analytical documentation including NMR, HPLC, and GC from established suppliers . The (7R,8aR) diastereomer is also specified at 97% purity but is sourced from suppliers with 8–12 week lead times . The (7R,8aS) diastereomer is specified at ±97% purity with a 5-day lead time [1]. Critically, the (7S,8aR) compound from Bidepharm explicitly commits to batch-level QC documentation (NMR, HPLC, GC) as part of the standard offering, providing traceable quality assurance suitable for GLP-grade or publication-grade research . Other suppliers and diastereomer listings may not guarantee equivalent analytical documentation without additional request.

quality control purity batch analysis procurement specification

Best-Fit Research and Industrial Application Scenarios for tert-Butyl (7S,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate


NK1 Receptor Antagonist Lead Optimization and Patent-Constrained MedChem Programs

The pyrrolo[1,2-a]piperazine scaffold is the core pharmacophore of the NK1 receptor antagonist series claimed in US Patent 9,181,259 B2 [1]. The (7S,8aR) stereochemistry mirrors the substitution pattern found in active analogs within this patent family. Medicinal chemistry teams pursuing NK1 antagonists for pruritic or inflammatory indications can use this compound as a key intermediate for SAR exploration at the 7-position, leveraging the hydroxyl handle for ether, ester, or carbamate derivatization. The in-stock availability and batch QC documentation support iterative analog synthesis without procurement delays.

Enantioselective Synthesis of CNS-Targeted Chiral Piperazine Libraries

The defined (7S,8aR) stereochemistry and constrained bicyclic scaffold make this compound an ideal starting point for constructing enantiomerically pure CNS-focused compound libraries [2]. The hydroxyl group provides a versatile derivatization node, while the Boc protecting group enables orthogonal late-stage diversification. The favorable CNS drug-like physicochemical profile (XLogP = 0.672, TPSA = 53.01 Ų) supports blood-brain barrier penetration potential for derived analogs. Immediate commercial availability eliminates the need for in-house chiral resolution or asymmetric synthesis development.

Adenosine A2A Receptor Antagonist Scaffold Hopping and Privileged Structure Exploration

Octahydropyrrolo[1,2-a]pyrazine derivatives have demonstrated exceptional potency as adenosine A2A receptor antagonists (Ki = 0.2 nM with 16,500-fold selectivity over A1) [3]. The target compound provides the hydroxyl-substituted variant of this privileged scaffold, enabling exploration of hydrogen-bonding interactions within the A2A binding pocket. Researchers engaged in scaffold-hopping exercises from triazolotriazine or triazolopyrimidine cores to pyrrolopiperazine cores can procure this building block to rapidly generate focused analog sets.

Process Chemistry Scale-Up Feasibility Assessment and Route Scouting

For process chemistry groups evaluating scalable synthetic routes to pyrrolopiperazine-containing APIs, the target compound offers immediate availability in gram quantities from multiple suppliers , enabling rapid route scouting and impurity profiling without the 8–12 week delay associated with the (7R,8aR) diastereomer . The availability of custom synthesis and bulk supply options further supports transition from medicinal chemistry to preclinical supply.

Quote Request

Request a Quote for tert-butyl (7S,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.